

A Comprehensive Technical Guide to the Physical Properties of N,N-Diisopropylformamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diisopropylformamide*

Cat. No.: B1346593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diisopropylformamide is a tertiary amide that sees utility as a versatile solvent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. A thorough understanding of its physical properties is paramount for its effective and safe use in research and development, particularly in process chemistry and drug formulation. This technical guide provides a detailed overview of the core physical characteristics of **N,N-Diisopropylformamide**, supplemented with generalized experimental protocols for their determination and visual representations of key concepts.

Core Physical Properties

The physical properties of **N,N-Diisopropylformamide** are summarized in the table below, providing a quick reference for laboratory and industrial applications.

Property	Value
Molecular Formula	C ₇ H ₁₅ NO
Molecular Weight	129.20 g/mol [1]
Appearance	Clear, colorless to light brown liquid
Melting Point	10-11 °C
Boiling Point	196 °C (at 760 mmHg)
Density	0.89 g/mL (at 25 °C)
Refractive Index	1.437 (at 20 °C)
Solubility	Slightly soluble in water. Soluble in chloroform and methanol. [2]
Flash Point	75 °C (167 °F) - closed cup [1]
Vapor Pressure	58.5 hPa (at 37.8 °C) [2]

Experimental Protocols for Physical Property Determination

While specific experimental procedures for **N,N-Diisopropylformamide** are not readily available in the public domain, the following are generalized, standard laboratory protocols for determining the key physical properties of a liquid amide.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer (calibrated)

- Capillary tube (sealed at one end)
- Small test tube
- Heat source (e.g., Bunsen burner or heating mantle)
- Mineral oil

Procedure:

- Fill the Thiele tube with mineral oil to the level of the side arm.
- Add a small amount of **N,N-Diisopropylformamide** to the small test tube.
- Place the capillary tube, sealed end up, into the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the oil level is above the sample.
- Gently heat the side arm of the Thiele tube.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a steady stream of bubbles is observed.
- Remove the heat source and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances like **N,N-Diisopropylformamide** which are liquid at room temperature, this determination would require cooling the sample until it solidifies.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp)
- Capillary tubes (open at both ends)
- Cooling bath (e.g., ice-salt mixture)
- Thermometer (calibrated)

Procedure:

- Cool a small sample of **N,N-Diisopropylformamide** in a test tube using a cooling bath until it solidifies.
- Introduce a small amount of the solidified sample into a capillary tube.
- Pack the sample down to the bottom of the capillary tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has melted (the end of the melting range). For a pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
- Analytical balance

- Water bath (thermostatically controlled)

Procedure:

- Clean and dry the pycnometer thoroughly and determine its mass (m_1).
- Fill the pycnometer with distilled water and place it in a thermostatically controlled water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
- Carefully dry the outside of the pycnometer and weigh it (m_2).
- Empty the pycnometer, dry it completely, and fill it with **N,N-Diisopropylformamide**.
- Repeat the thermal equilibration in the water bath at the same temperature.
- Dry the outside of the pycnometer and weigh it (m_3).
- The density of the liquid can be calculated using the following formula: Density = $[(m_3 - m_1) / (m_2 - m_1)] * \text{Density of water at the measurement temperature}$.

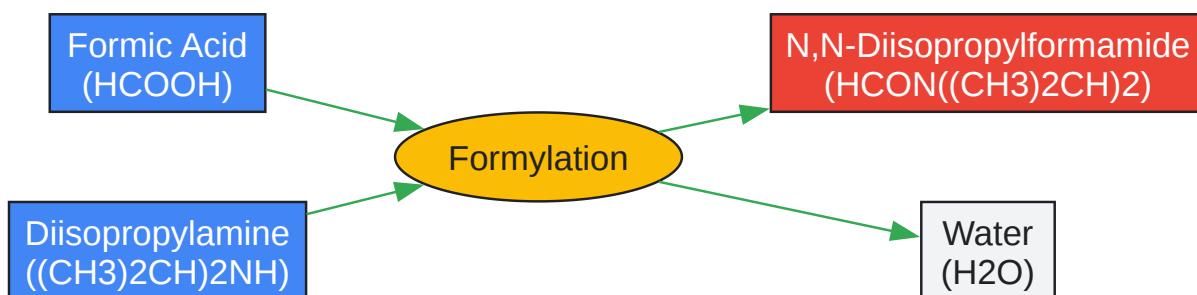
Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Apparatus:

- Abbe refractometer
- Constant temperature water bath
- Dropper

Procedure:

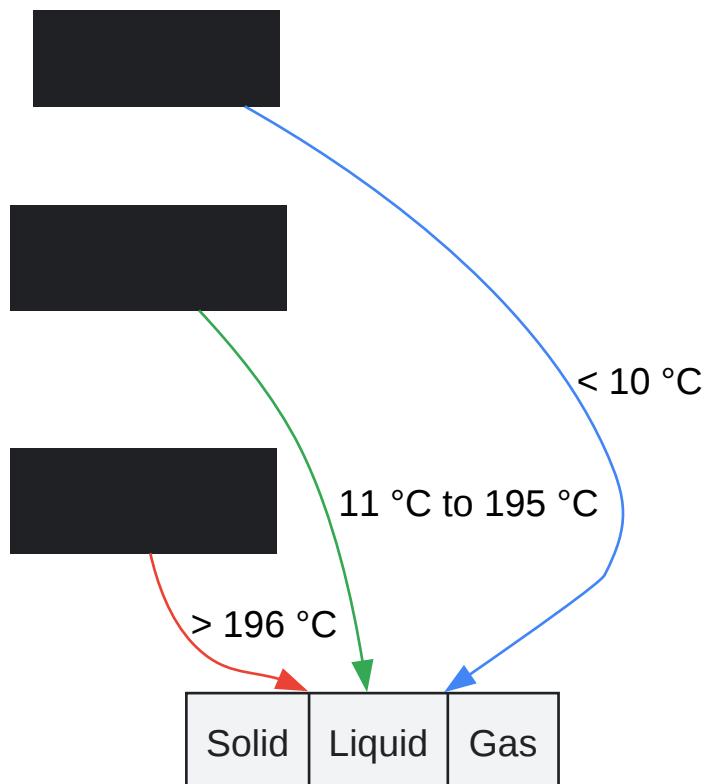

- Ensure the prisms of the Abbe refractometer are clean and dry.
- Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

- Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20 °C).
- Place a few drops of **N,N-Diisopropylformamide** onto the lower prism.
- Close the prisms and allow a few moments for the sample to reach thermal equilibrium.
- Look through the eyepiece and adjust the control knob until the boundary between the light and dark regions is sharp and centered on the crosshairs.
- Read the refractive index value from the scale.

Visualizing Key Concepts

Synthesis of **N,N-Diisopropylformamide**

The industrial synthesis of **N,N-Diisopropylformamide** typically involves the reaction of formic acid with diisopropylamine. This process is a formylation reaction where the formyl group from formic acid is transferred to the nitrogen atom of diisopropylamine.



[Click to download full resolution via product page](#)

Caption: Synthesis of **N,N-Diisopropylformamide**.

Physical State of **N,N-Diisopropylformamide**

The physical state of **N,N-Diisopropylformamide** is dependent on the ambient temperature relative to its melting and boiling points.

[Click to download full resolution via product page](#)

Caption: Physical state based on temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-二异丙基甲酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N,N-DIISOPROPYLFORMAMIDE CAS#: 2700-30-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of N,N-Diisopropylformamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346593#physical-properties-of-n-n-diisopropylformamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com